

Geochemical distribution and natural occurrence of calcium iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium;iodide*

Cat. No.: *B14125375*

[Get Quote](#)

An In-depth Technical Guide on the Geochemical Distribution and Natural Occurrence of Calcium and Iodide

Abstract

Calcium iodide (CaI_2) is an ionic salt whose natural occurrence as a distinct mineral phase is exceedingly rare. However, its constituent ions, calcium (Ca^{2+}) and iodide (I^-), are ubiquitously distributed in various geochemical and biological systems. This technical guide provides a comprehensive overview of the distribution, concentration, and analytical methodologies for these ions, with a focus on environments where they coexist. It details their presence in geological formations such as subterranean brines and caliche deposits, and their significant role in marine and terrestrial ecosystems. Furthermore, this guide outlines detailed experimental protocols for the extraction and quantification of calcium and iodide from complex matrices and explores the critical interaction between iodide and calcium signaling pathways in thyroid physiology. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the geochemistry and biological relevance of calcium and iodide.

Geochemical Distribution

The primary geochemical reservoirs for iodine are not solid-phase calcium iodide minerals but rather underground brines and specific ore deposits where iodide or iodate anions coexist with a variety of cations, including calcium.

Underground Brines

Subterranean brines, particularly those associated with oil and gas deposits, are a major source of commercial iodine. These brines are complex, high-salinity aqueous solutions containing a multitude of dissolved inorganic salts. While sodium and chloride are typically the most abundant ions, calcium is also a major cationic component. The concentration of calcium in these oilfield fluids can range from 0.66 to 45.7 g/L.^[1] Iodine is present primarily as iodide (I^-), with concentrations in some brines reaching an average of 130 ppm.^[2]

Caliche Ore Deposits

The Atacama Desert in northern Chile hosts vast deposits of caliche ore, a significant source of both nitrate and iodine.^{[3][4]} This ore is a complex mixture of salts, including sodium nitrate, sodium sulfate, sodium chloride, and smaller amounts of potassium, calcium, and magnesium salts.^[4] The iodine within caliche is primarily in the form of iodate (IO_3^-), often found as calcium iodate.^{[5][6]} The typical iodine content in these deposits is around 0.03% to 0.04% (300-400 ppm).^[2] Leaching processes are used to dissolve these soluble minerals to extract the valuable components.^[6]

Table 1: Typical Concentrations of Calcium and Iodine Species in Geochemical and Marine Environments

Environment	Calcium (Ca^{2+}) Concentration	Iodine Species & Concentration	Reference(s)
Oilfield Brines	660 - 45,700 mg/L	Iodide (I^-): ~130 mg/L	[1] [2]
Caliche Ore (Chile)	Present as various salts	Iodate (IO_3^-): 300 - 400 mg/kg	[2] [4]
Seawater (S=35)	~411 mg/L	Total Iodine (mostly I^- and IO_3^-): <1 mg/L (~0.06 mg/L)	[7] [8]

Natural Occurrence in Biological Systems

Calcium and iodide are both essential elements for many life forms, leading to their co-occurrence and concentration in various biological systems.

Marine Environment

Seawater contains a relatively stable concentration of calcium at approximately 411 mg/L, making it a major ion.^[7] In contrast, iodine is a trace element, with a total concentration of about 0.06 mg/L.^[7] Despite its low concentration, marine algae, particularly brown seaweeds (Phaeophyceae) like kelp and kombu, are exceptionally efficient at accumulating iodine from seawater.^[9] These seaweeds can concentrate iodine to levels thousands of times higher than the surrounding water, with concentrations ranging from tens to over 6,000 mg/kg of dry weight.^{[9][10]} These organisms also contain significant amounts of calcium. For example, the brown seaweed *Sargassum duplicatum* has been found to contain both high levels of iodine (76.74 ppm) and calcium (3.00%).^[11] In marine carbonates, such as deep-sea corals, the ratio of iodine to calcium (I/Ca) in the skeletal structure is utilized as a proxy to reconstruct past seawater oxygen levels.^[12]

Terrestrial Environment

In soils, iodine content is highly variable, typically ranging from less than 1 to 10 mg/kg.^[13] Calcium is a critical element for soil structure, acting as a bonding agent for soil particles and influencing cation exchange capacity.^[14] Plants absorb both calcium and iodide from the soil solution through their root systems.^[15] While not naturally forming calcium iodide, the simultaneous uptake of these ions is fundamental for plant and animal nutrition. Agronomic biofortification practices sometimes involve the co-application of iodine and calcium compounds to crops to enhance their nutritional value.^[16]

Table 2: Iodine and Calcium Content in Selected Seaweed Species (Dry Weight)

Seaweed Species	Common Name	Iodine (I) Content (mg/kg)	Calcium (Ca) Content	Reference(s)
Laminaria spp.	Kombu	241 - 4921	-	[11]
Saccharina latissima	Sugar Kelp	Mean: 4,469	-	[9]
Laminaria digitata	Oarweed	Mean: 7,800	-	[9]
Undaria pinnatifida	Wakame	93.9 - 185.1	-	[11]
Porphyra spp.	Nori	29.3 - 45.8	-	[11]
Sargassum duplicatum	Sargassum	76.7	30,000 mg/kg (3.00%)	[11]

Experimental Protocols

The determination of calcium and iodide in complex matrices like brines and biological tissues requires specific extraction and analytical techniques. The following section outlines a generalized workflow.

Sample Preparation

3.1.1 Biological Samples (e.g., Seaweed) This protocol is based on the extraction of iodide from a solid biological matrix.

- Drying: Dry the seaweed sample to a constant weight to remove moisture.
- Ashing: Weigh approximately 4 g of the dried sample into an evaporating dish. Heat strongly in a fume cupboard until the organic matter is burned away, leaving a mineral ash.[\[17\]](#) This step converts organic iodine compounds into inorganic iodide.[\[18\]](#)
- Dissolution: Transfer the cooled ash to a beaker and add approximately 30 cm³ of deionized water. Boil for 5 minutes to dissolve the soluble iodide and calcium salts.[\[17\]](#)

- **Filtration:** Filter the hot solution to remove insoluble ash components. The resulting filtrate contains the dissolved ions for analysis.

3.1.2 Aqueous Samples (e.g., Brine)

- **Filtration:** Filter the brine sample through a 0.45 μm syringe filter to remove any particulate matter.[\[19\]](#)
- **Dilution:** Due to the high salt concentration, dilute the brine sample significantly with deionized water. A 1-to-10 or 1-to-1000 dilution is common depending on the analyte and analytical technique.[\[19\]](#)[\[20\]](#)

Analytical Quantification

3.2.1 Iodide Quantification

- **Ion Chromatography (IC) with Pulsed Amperometric Detection (PAD):** This is a specific and sensitive method for determining iodide in high-salt matrices like brine. The diluted sample is injected into the IC system. Iodide is separated on a suitable column (e.g., IonPac® AS11) and detected using a silver working electrode with a pulsed amperometric waveform. This technique offers detection limits in the low $\mu\text{g/L}$ range.[\[20\]](#)
- **Inductively Coupled Plasma Mass Spectrometry (ICP-MS):** ICP-MS is a highly sensitive method for determining total iodine in environmental and biological samples, with detection limits typically below $\mu\text{g/L}$.[\[21\]](#) Samples must be appropriately digested or extracted, often using an alkaline solution like tetramethylammonium hydroxide (TMAH) to stabilize the iodine species in solution before analysis.[\[13\]](#)[\[16\]](#)
- **UV-Vis Spectrophotometry (Sandell-Kolthoff Reaction):** This colorimetric method is based on the catalytic effect of iodide on the reduction of cerium (IV) by arsenite (III). The rate of color change is proportional to the iodide concentration.[\[22\]](#)[\[23\]](#) This method is suitable for determining iodide in fresh water and brines in the 0.001 to 0.060 mg/L range.[\[22\]](#)

3.2.2 Calcium Quantification

- **Ion Chromatography (IC) with Conductivity Detection:** This is a standard method for cation analysis. The diluted brine sample is injected into an IC system equipped with a cation-

exchange column (e.g., IonPac® CS12A) and a conductivity detector. This allows for the successful separation and quantification of common cations including lithium, sodium, potassium, magnesium, and calcium.[19][24]

- Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a robust and widely used technique for measuring calcium concentrations in a variety of sample types after appropriate acid digestion.

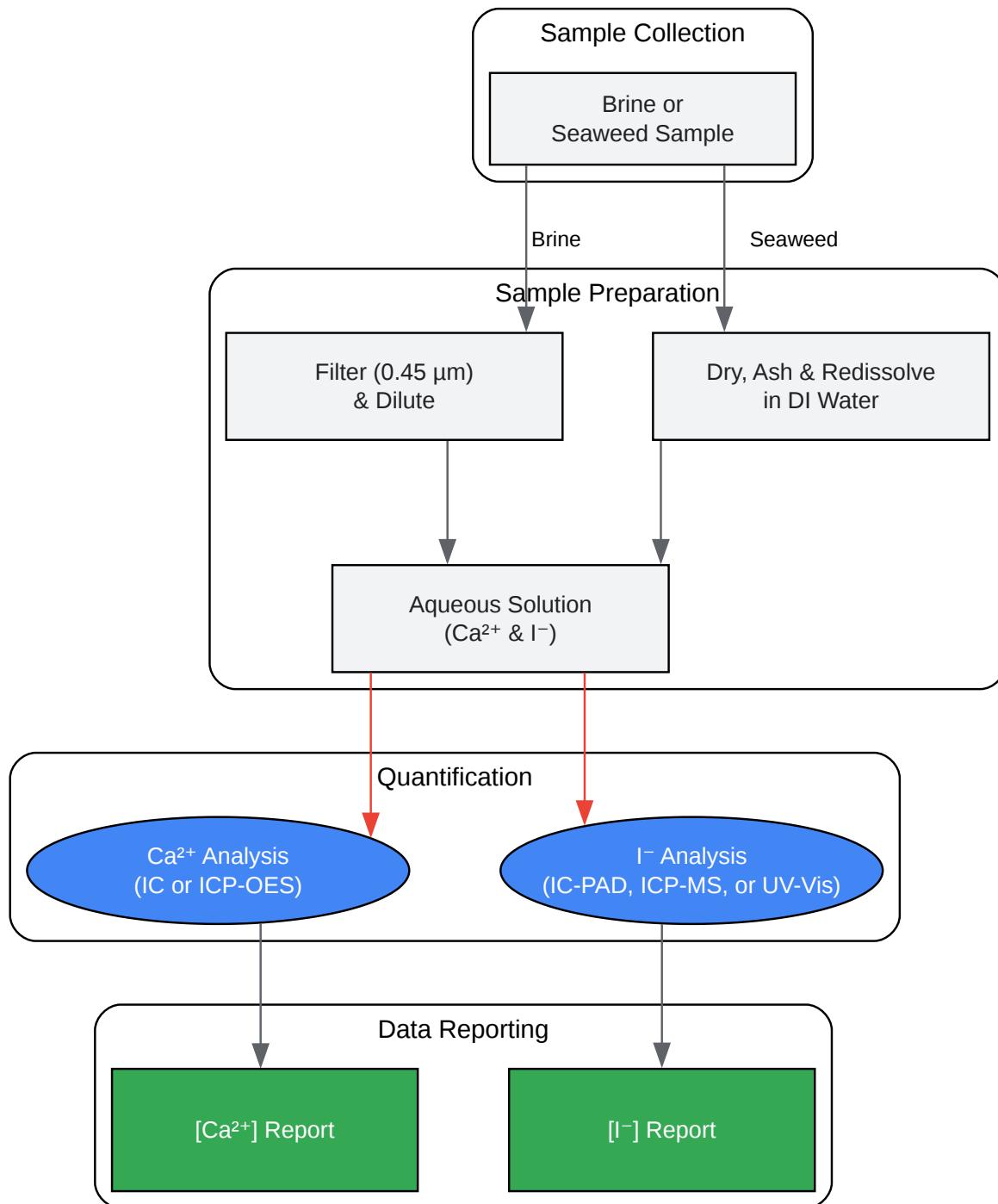

[Click to download full resolution via product page](#)

Fig 1. Generalized workflow for the analysis of Ca^{2+} and I^- .

Role in Signaling Pathways

In vertebrate physiology, the interplay between calcium and iodide is most critically demonstrated in the function of the thyroid gland. Thyroid-Stimulating Hormone (TSH), released from the pituitary gland, is the primary regulator of thyroid hormone synthesis. TSH binds to its receptor on thyroid follicular cells, activating two major signaling cascades: the cAMP pathway and the phosphatidylinositol-calcium ($\text{PIP}_2\text{-Ca}^{2+}$) pathway.^[25] Both pathways are essential for iodine uptake and hormone production.

However, high concentrations of iodide exert an autoregulatory inhibitory effect on the thyroid, known as the Wolff-Chaikoff effect. This inhibition is multifaceted. Excess iodide not only reduces the generation of hydrogen peroxide required for hormone synthesis but also directly disrupts the calcium signaling pathways that support TSH action.^[26] Studies have shown that excess iodide inhibits TSH-stimulated Ca^{2+} efflux from thyroid cells.^{[26][27]} This inhibitory action occurs at steps both dependent on and subsequent to the generation of cAMP, indicating a complex mechanism where high iodide levels dampen the cell's responsiveness to TSH, thereby preventing excessive hormone production.^{[26][27]}

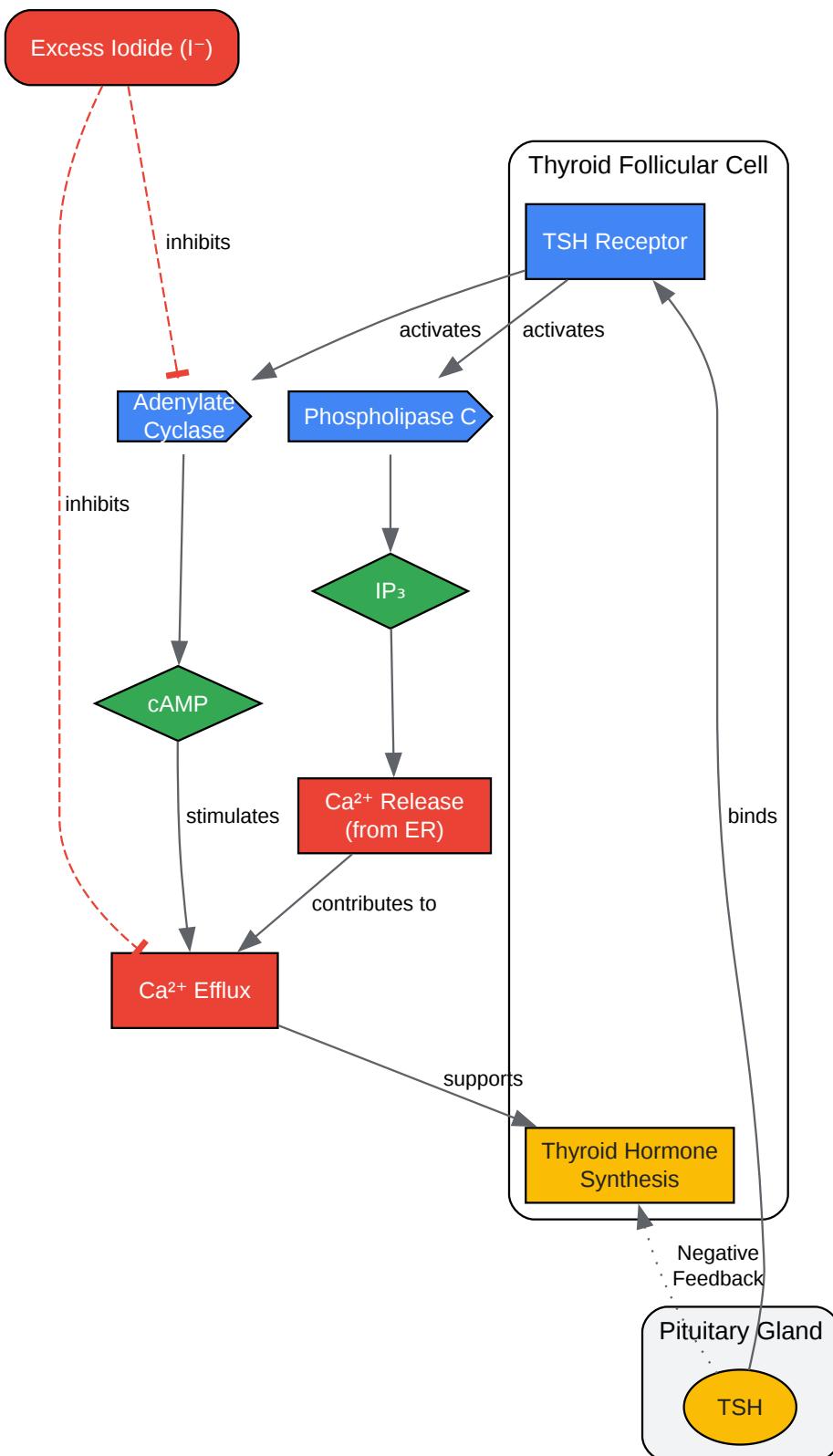

[Click to download full resolution via product page](#)

Fig 2. Iodide's inhibitory effect on TSH-mediated Ca²⁺ signaling.

Conclusion

While calcium iodide as a defined mineral is not a significant feature of the Earth's crust, the geochemical and biological association of calcium and iodide ions is widespread and important. Major reservoirs include subterranean brines and caliche ores, which serve as the primary commercial sources of iodine. In biological systems, the co-accumulation of these elements is particularly evident in marine seaweeds. The development of precise analytical methods, such as ion chromatography and ICP-MS, has enabled accurate quantification of these ions in diverse and complex matrices. Critically, the interaction between iodide and calcium extends to fundamental physiological processes, where iodide acts as a key modulator of calcium-dependent signaling pathways in the thyroid, highlighting a relationship of significant interest to endocrinology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Our natural resources | SQM Iodine Plant Nutrition [sqm-ynv.com]
- 4. Mining in Chile - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. ocean.stanford.edu [ocean.stanford.edu]
- 8. quia.com [quia.com]
- 9. Commercially available kelp and seaweed products – valuable iodine source or risk of excess intake? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. foodstandards.gov.au [foodstandards.gov.au]
- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment [frontiersin.org]
- 15. [Determination of Iodine and Iodate in Brine and Seafood Simultaneously by Ultraviolet Absorption Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iodine Fractions in Soil and Their Determination | MDPI [mdpi.com]
- 17. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 18. Extracting iodine from seaweed | Demonstration | RSC Education [edu.rsc.org]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 22. NEMI Method Summary - I-2371 [nemi.gov]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Thyrotropin-induced acceleration of calcium efflux from mouse thyroid: evidence for inhibition by excess iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Iodide modulation of Ca²⁺ efflux from mouse thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Geochemical distribution and natural occurrence of calcium iodide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14125375#geochemical-distribution-and-natural-occurrence-of-calcium-iodide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com